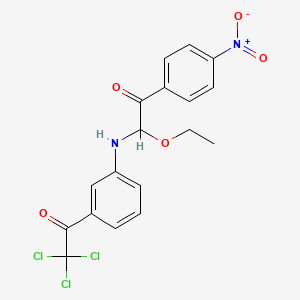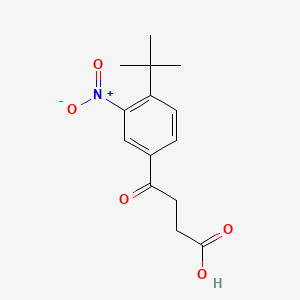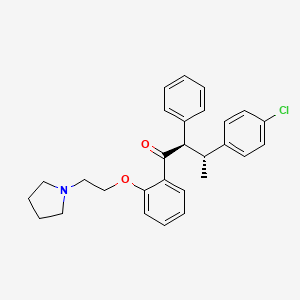
threo-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)butyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone: is a synthetic organic compound that belongs to the class of butyrophenones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as p-chlorophenyl and phenyl derivatives, followed by their coupling with butyrophenone under controlled conditions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a reference standard for analytical methods or as a starting material for the synthesis of more complex molecules.
Biology
In biological research, it may be used to study its effects on cellular processes, receptor binding, and enzyme activity.
Medicine
Medically, compounds of this class are often investigated for their potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry
In the industrial sector, it may find applications in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic properties.
Uniqueness
Compared to these similar compounds, threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone may exhibit unique pharmacokinetic and pharmacodynamic profiles, making it potentially more effective or having a different side effect profile.
Eigenschaften
CAS-Nummer |
32719-36-1 |
|---|---|
Molekularformel |
C28H30ClNO2 |
Molekulargewicht |
448.0 g/mol |
IUPAC-Name |
(2R,3R)-3-(4-chlorophenyl)-2-phenyl-1-[2-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C28H30ClNO2/c1-21(22-13-15-24(29)16-14-22)27(23-9-3-2-4-10-23)28(31)25-11-5-6-12-26(25)32-20-19-30-17-7-8-18-30/h2-6,9-16,21,27H,7-8,17-20H2,1H3/t21-,27+/m0/s1 |
InChI-Schlüssel |
LNPXDYNODAODJY-KDYSTLNUSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCCN4CCCC4 |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCCN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


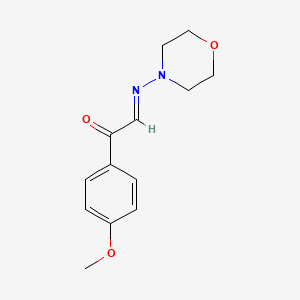
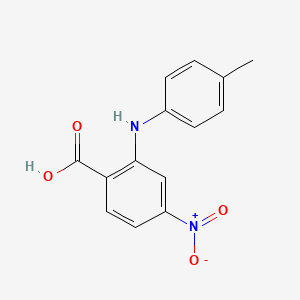


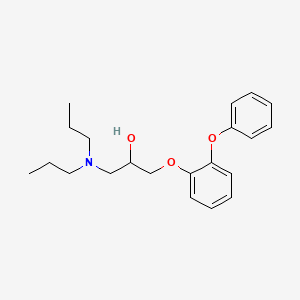
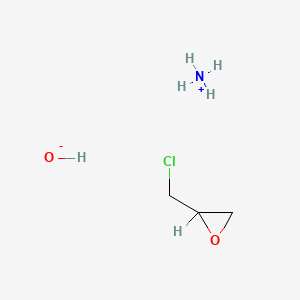
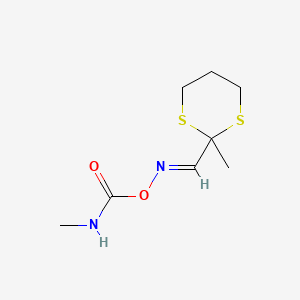

![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
